N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-18(29)25-19-8-10-20(11-9-19)26-23(31)22(30)24-12-5-13-27-14-16-28(17-15-27)21-6-3-2-4-7-21/h2-4,6-11H,5,12-17H2,1H3,(H,24,30)(H,25,29)(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNCXWCMZGMCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Acetamidoaniline
4-Acetamidoaniline is synthesized through a two-step sequence:
- Acetylation of 4-Nitroaniline :
- Catalytic Hydrogenation :
Key Characterization :
Synthesis of 3-(4-Phenylpiperazin-1-yl)propan-1-amine
This intermediate is synthesized via nucleophilic substitution:
- Alkylation of 4-Phenylpiperazine :
- Amination of Chloroalkane :
Key Characterization :
Oxalamide Coupling Methods
The oxalamide bond is formed using three primary strategies:
Oxalyl Chloride-Mediated Coupling
Procedure :
- Activation : 4-Acetamidoaniline (1 equiv) reacts with oxalyl chloride (1.2 equiv) in dry dichloromethane (DCM) at 0°C.
- Coupling : Addition of 3-(4-phenylpiperazin-1-yl)propan-1-amine (1 equiv) and triethylamine (2 equiv).
- Workup : Stirring at room temperature for 12 hours, followed by aqueous extraction.
Advantages :
Limitations :
- Sensitivity to moisture necessitates anhydrous conditions.
Carbodiimide-Based Coupling
Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
Procedure :
- Activation : Oxalic acid (1 equiv) is treated with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DMF.
- Stepwise Addition :
- Purification : Column chromatography (SiO₂, ethyl acetate/methanol 9:1).
Advantages :
Solid-Phase Synthesis
Resin : Wang resin (hydroxyl-functionalized).
Steps :
- Oxalic Acid Anchoring : Oxalic acid is loaded onto the resin using DIC (diisopropylcarbodiimide).
- Sequential Amide Coupling :
- 4-Acetamidoaniline (2 equiv, DMF, 4 hours).
- 3-(4-Phenylpiperazin-1-yl)propan-1-amine (2 equiv, DMF, 4 hours).
- Cleavage : TFA (trifluoroacetic acid)/DCM (1:9) for 2 hours.
Yield : ~60% with >95% purity (HPLC).
Optimization and Analytical Validation
Reaction Optimization
| Parameter | Oxalyl Chloride Method | EDCI/HOBt Method | Solid-Phase Method |
|---|---|---|---|
| Temperature | 0°C → RT | RT | RT |
| Time | 12 hours | 24 hours | 8 hours |
| Solvent | DCM | DMF | DMF |
| Yield | 65–70% | 75–80% | 60% |
| Purity (HPLC) | 90% | 92% | 95% |
Key Findings :
Characterization Data
¹H NMR (400 MHz, DMSO-d₆):
- δ 10.2 (s, 1H, NH), 8.4 (s, 1H, NH), 7.6–6.8 (m, 9H, ArH), 3.4 (t, 2H, CH₂N), 2.8–2.5 (m, 10H, piperazine), 2.1 (s, 3H, CH₃).
ESI-MS :
HPLC :
Challenges and Mitigation Strategies
- Solubility Issues :
- Over-Acylation :
- Byproduct Formation :
- Urea derivatives from carbodiimide degradation. Solution : Add HOBt to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide may undergo various chemical reactions, including:
Oxidation: This could involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride might be used to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and possible interactions with biological targets.
Pharmacology: Study of its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: Exploration of its properties for use in advanced materials or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action for N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound is compared to six structurally related oxalamides (Table 1). Key differences include:
- N1-substituents : Variations range from halogenated aryl (e.g., 4-chlorophenyl) to alkyl- or hydroxy-substituted groups.
- N2-substituents : Piperazine derivatives (as in the target) contrast with phenethyl, pyrazolyl, or adamantyl groups.
Table 1: Structural and Molecular Comparison of Oxalamide Derivatives
Pharmacological Implications
- Piperazine Moieties : The phenylpiperazine group in the target compound is associated with affinity for neurotransmitter receptors (e.g., 5-HT₁A, D₂), as seen in antipsychotic drugs . Analogous compounds with piperazine groups (e.g., ) may share this profile.
- Halogenated Derivatives : Chlorophenyl or trifluoromethyl groups (e.g., ) often enhance metabolic stability and lipophilicity, favoring blood-brain barrier penetration.
Biological Activity
N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 423.5 g/mol. Its structure features an oxalamide backbone linked to both an acetamidophenyl group and a phenylpiperazinyl propyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N5O3 |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 1049510-16-8 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxalamide Backbone : This is achieved through the reaction of oxalyl chloride with appropriate amines.
- Introduction of the Acetamidophenyl Group : Acetylation reactions using acetic anhydride or acetyl chloride are employed.
- Attachment of the Phenylpiperazinyl Group : This step involves nucleophilic substitution reactions to introduce the phenylpiperazine moiety .
Anticonvulsant Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit notable anticonvulsant properties. For instance, derivatives containing the phenylpiperazine fragment have demonstrated efficacy in models of epilepsy, particularly in maximal electroshock (MES) tests .
In a comparative study, several analogs were evaluated for their anticonvulsant activity at varying doses (30, 100, and 300 mg/kg). The results highlighted that compounds with higher lipophilicity tended to show delayed but prolonged anticonvulsant effects, suggesting a correlation between lipophilicity and central nervous system distribution .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with neurotransmitter receptors or ion channels, particularly voltage-sensitive sodium channels, which are crucial in modulating neuronal excitability and seizure activity .
Case Studies
Case Study 1: Anticonvulsant Screening
In a study involving various derivatives of phenylpiperazine-based compounds, several were tested for their activity against MES-induced seizures in animal models. The most potent derivatives showed significant protection at doses of 100 mg/kg and 300 mg/kg, indicating that structural modifications can enhance biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the piperazine moiety significantly affect anticonvulsant efficacy. For example, substituting different alkyl groups on the piperazine ring altered lipophilicity and consequently influenced the pharmacokinetics and dynamics of the compounds tested .
Research Applications
This compound has potential applications in various fields:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(4-acetamidophenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, and how can yield be maximized?
- Methodology :
- Coupling Reactions : Use carbodiimide-mediated (e.g., DCC) or HATU-activated amide bond formation. HATU with DIPEA in DMF at room temperature achieves higher yields (85–90%) compared to DCC (65–75%) .
- Purification : Employ column chromatography or crystallization to isolate the product, monitoring purity via HPLC or TLC.
- Key Variables : Control anhydrous conditions, inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents to minimize urea byproducts .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm oxalamide linkage, piperazine protons (δ 2.5–3.5 ppm), and acetamidophenyl aromatic signals.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~435.2).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254–280 nm) to assess purity (>95%) .
Q. How can preliminary biological activity screening be designed for this compound?
- Assay Strategies :
- In Vitro : Test receptor binding (e.g., serotonin receptors) via radioligand displacement assays. Use HEK-293 cells transfected with target receptors .
- In Vivo : Administer in rodent models (e.g., forced swim test for antidepressant activity) at 10–50 mg/kg, monitoring behavioral endpoints .
- Controls : Include positive controls (e.g., fluoxetine for depression models) and vehicle-treated groups .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) impact the compound’s pharmacokinetics and target selectivity?
- Approaches :
- SAR Studies : Synthesize analogs with variations in the acetamidophenyl (e.g., halogen substitution) or piperazine moiety (e.g., methyl vs. phenyl groups).
- ADME Profiling : Assess metabolic stability using liver microsomes, plasma protein binding via equilibrium dialysis, and permeability (Caco-2 assay) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to off-targets like dopamine receptors .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple assays (e.g., SPR vs. functional cAMP assays).
- Batch Variability : Re-synthesize compound under standardized conditions to exclude synthetic byproducts as confounding factors .
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays to rule out false positives .
Q. How can molecular interactions between this compound and its targets be mechanistically elucidated?
- Techniques :
- Surface Plasmon Resonance (SPR) : Immobilize purified serotonin receptors on sensor chips to measure real-time binding kinetics (ka/kd) .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with target proteins to identify critical hydrogen bonds (e.g., oxalamide carbonyl interactions) .
- Mutagenesis : Engineer receptor mutants (e.g., TYR⁴⁵² → ALA in 5-HT₁ₐ) to probe binding site residues .
Q. What strategies optimize in vivo efficacy while minimizing toxicity?
- Preclinical Development :
- Dosing Regimens : Test escalating doses (5–100 mg/kg) in pharmacokinetic studies to establish therapeutic index.
- Toxicology : Conduct acute toxicity studies (14-day observation) and histopathology of liver/kidney tissues .
- Formulation : Develop PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability .
Data Contradiction Analysis
Q. Why might in vitro potency fail to translate to in vivo models?
- Potential Factors :
- Poor Bioavailability : Low solubility (<0.1 mg/mL in PBS) or rapid hepatic metabolism (CYP3A4/2D6). Address via prodrug design (e.g., esterification of acetamido group) .
- Blood-Brain Barrier (BBB) Penetration : Measure logP (predicted ~2.8) and use MDCK-MDR1 assays to assess efflux transporter liability .
Key Research Findings from Evidence
| Property/Study | Data | Source |
|---|---|---|
| Synthetic Yield (HATU) | 85–90% | |
| In Vivo Model Efficacy | Reduced immobility time in forced swim test (rodents) | |
| Receptor Binding (5-HT₁ₐ) | IC₅₀ = 12 nM (predicted via docking) | |
| Metabolic Stability (Human Liver Microsomes) | t₁/₂ = 45 min |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
